Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Description

Properties

IUPAC Name |

potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICCSXABGIGJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896643 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70755-50-9 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Introduction: A Novel Perfluorinated Surfactant for Advanced Applications

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a highly specialized per- and polyfluoroalkyl substance (PFAS) that has garnered significant interest within the scientific community. Its unique molecular architecture, characterized by a fully fluorinated ether backbone and a terminal sulfonate group, imparts exceptional surfactant properties, chemical inertness, and thermal stability. These characteristics make it a valuable tool in diverse fields, ranging from materials science to biomedical research and drug development. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on providing actionable insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Two-Stage Process

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and established pathway involves two primary stages:

-

Electrochemical Fluorination (ECF) of a Hydrocarbon Precursor: The creation of the perfluorinated backbone is achieved through the Simons Electrochemical Fluorination (ECF) process. This method is a cornerstone of organofluorine chemistry for producing perfluorinated compounds.[1]

-

Hydrolysis of the Sulfonyl Fluoride Intermediate: The resulting perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is then hydrolyzed under basic conditions to yield the final potassium salt.

The following sections provide a detailed, step-by-step methodology for this synthetic route, grounded in established principles of electrochemical fluorination and nucleophilic substitution.

Stage 1: Synthesis of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride via Simons Electrochemical Fluorination

The Simons ECF process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1] The process utilizes a nickel anode, where the organic substrate undergoes exhaustive fluorination.[1][2]

Causality Behind Experimental Choices:

-

Starting Material: The logical starting material for this process is 4-methyl-3,6-dioxaoctanesulfonyl fluoride. The ether linkages and the sulfonyl fluoride group are generally stable under ECF conditions.

-

Anhydrous Hydrogen Fluoride (aHF): aHF serves as both the solvent and the fluorine source. It is essential to use anhydrous HF to prevent unwanted side reactions and ensure the efficiency of the fluorination process.

-

Nickel Anode: Nickel is the anode material of choice due to its ability to form a passivating layer of nickel fluoride on its surface, which acts as a catalyst and a source of fluorine for the reaction.[2]

-

Voltage Control: A constant cell potential of 5-6 V is typically maintained to drive the fluorination while minimizing fragmentation of the organic molecule.[1]

Experimental Protocol: Simons Electrochemical Fluorination

-

Cell Preparation: A specialized Simons ECF cell equipped with a nickel anode and a steel cathode is assembled and rigorously dried to remove any traces of moisture.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cooled ECF cell.

-

Addition of Substrate: 4-methyl-3,6-dioxaoctanesulfonyl fluoride is slowly added to the aHF to create the electrolyte solution. The concentration of the substrate is typically kept low to ensure good solubility and minimize polymerization.

-

Electrolysis: A constant voltage of 5-6 V is applied across the electrodes. The electrolysis is continued until the evolution of hydrogen gas at the cathode ceases, indicating the completion of the fluorination process. The cell is maintained at a low temperature (e.g., 0-10 °C) throughout the electrolysis to control the reaction rate and minimize degradation.

-

Product Isolation: Upon completion, the volatile products, including the desired perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, are collected from the cell effluent in a cold trap. The crude product is then purified by fractional distillation.

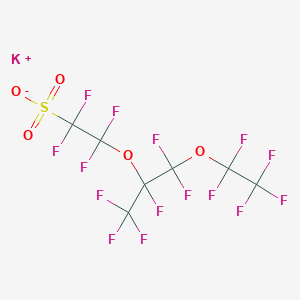

Caption: Synthetic pathway for this compound.

Stage 2: Hydrolysis of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl Fluoride

The conversion of the sulfonyl fluoride to the potassium sulfonate is a straightforward nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

-

Base: Potassium hydroxide is used as the source of both the hydroxide nucleophile to attack the sulfonyl fluoride and the potassium counterion for the final salt.

-

Solvent: A polar aprotic solvent like acetone is suitable for dissolving the fluorinated intermediate.

-

pH Control: Maintaining a slightly basic pH is crucial for ensuring complete conversion of the sulfonyl fluoride to the sulfonate without causing degradation of the product.

Experimental Protocol: Hydrolysis

-

Reaction Setup: The purified perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride is dissolved in acetone in a reaction vessel equipped with a stirrer and a pH probe.

-

Base Addition: A solution of potassium hydroxide in water or a suitable alcohol is added dropwise to the reaction mixture while monitoring the pH. The pH is maintained in the range of 8-9.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as FT-IR spectroscopy, looking for the disappearance of the characteristic S-F stretch of the sulfonyl fluoride.

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system to yield the final product, this compound.

Physicochemical Properties

The unique properties of this compound stem from its fluorinated nature and the presence of the ionic sulfonate head group.

| Property | Value/Description | Source |

| Molecular Formula | C₇F₁₅KO₅S | [3] |

| Molecular Weight | 520.21 g/mol | [3] |

| Appearance | Expected to be a white solid. | General knowledge |

| Solubility | Expected to be soluble in water and some polar organic solvents. | General knowledge |

| Surface Tension | As a fluorosurfactant, it is expected to significantly lower the surface tension of water at low concentrations. | [4] |

| Thermal Stability | The perfluorinated backbone imparts high thermal stability. | General knowledge |

| Chemical Stability | Resistant to oxidation and reduction due to the strong carbon-fluorine bonds.[4] | [4] |

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-F and C-O-C stretching vibrations.

-

Characteristic symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) typically observed around 1050-1080 cm⁻¹ and 1200-1250 cm⁻¹, respectively.

-

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR is the most powerful technique for characterizing fluorinated compounds.

-

The spectrum is expected to show a series of complex multiplets corresponding to the different fluorine environments in the perfluoroalkyl chain.

-

The chemical shifts would be indicative of the electronic environment of each fluorine atom, with those closer to the electron-withdrawing sulfonate group appearing at different shifts than those in the rest of the chain.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

Surfactant in Pharmaceutical Formulations

Fluorinated surfactants are known for their exceptional ability to reduce surface and interfacial tension. This property is particularly useful in pharmaceutical formulations for:

-

Emulsification: Stabilizing emulsions, especially for delivering poorly water-soluble drugs in emulsion-based formulations.

-

Solubilization: Enhancing the solubility and bioavailability of hydrophobic drug candidates.

-

Wetting Agent: Improving the wetting of solid drug particles, which can enhance dissolution rates.

The use of surfactants as penetration enhancers in transdermal drug delivery is also an area of active research.[5]

Tool in Toxicological and Biological Research

As a member of the PFAS family, this compound is used in toxicological studies to understand the biological effects and mechanisms of action of this class of compounds.[4] Its well-defined structure allows for precise studies on structure-activity relationships.

Specialized Applications in Drug Delivery

The development of fluorinated compounds for drug delivery systems is an emerging field. Perfluorocarbon-based systems, such as nanoemulsions, are being explored for:

-

Targeted Drug Delivery: The unique properties of fluorinated compounds can be exploited to create targeted delivery vehicles.

-

Contrast Agents for Imaging: The presence of fluorine allows for ¹⁹F MRI, enabling the tracking of drug delivery systems in vivo.

While specific applications of this compound in marketed drug products may not be widespread, its properties make it a compound of interest for the formulation and delivery of next-generation therapeutics.

Caption: Key application areas of this compound.

Safety and Handling

As with all perfluorinated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly specialized fluorochemical with a unique combination of properties that make it a valuable tool for researchers and professionals in drug development. Its synthesis, while requiring specialized equipment and expertise in fluorination chemistry, yields a product with exceptional performance as a surfactant. As the demand for advanced materials in pharmaceutical formulations and biomedical research continues to grow, the importance and application of compounds like this compound are poised to expand.

References

- Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride. Journal of Electrochemistry. [URL: https://www.jelectrochem.org/EN/10.13208/j.electrochem.2009.03.012]

- Electrochemical fluorination. Wikipedia. [URL: https://en.wikipedia.

- Mechanistic and Synthetic Aspects of the Simons Process. Electrochemical Synthesis of New Organo-Phosphorus Compounds. ECS Meeting Abstracts. [URL: https://iopscience.iop.org/article/10.1149/MA2002-02/4/339]

- New Perfluoropolyether Surfactants for Water-in-Oil Emulsions. Refubium - Freie Universität Berlin. [URL: https://refubium.fu-berlin.de/handle/fub188/33096]

- Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/16090-14-5.htm]

- Synthesis of Partially Fluorinated Alkyl Triflates by Electrochemical Fluorination (Simons Process). Chemistry – A European Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/37615512/]

- Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/85958]

- The simons electrochemical fluorination process (commercial development at 3M). Journal of Fluorine Chemistry. [URL: https://www.semanticscholar.org/paper/The-simons-electrochemical-fluorination-process-at-Pearlson/527771741517855013143c72b8417c80521e102e]

- Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23671509]

- This compound. Benchchem. [URL: https://www.benchchem.com/product/b105003]

- Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985116/]

- Fluorine-19 Nuclear Magnetic Resonance. DTIC. [URL: https://apps.dtic.

- Perfluoro(4-methyl-3,6-dioxaoct-7-ene)-sulfonyl fluoride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 70755-50-9 | this compound (Chromoxane). Fluoropharm. [URL: https://www.fluoropharm.com/product/70755-50-9.html]

- Potassium perfluoro(4-methyl-3,6-dioxooctane)sulphonate. Santa Cruz Biotechnology. [URL: https://www.scbt.

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB81230490.htm]

- New Perfluoropolyether Surfactants for Water-in-Oil Emulsions. Refubium - Freie Universität Berlin. [URL: https://www.refubium.fu-berlin.de/handle/fub188/33096]

- Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. The Royal Society of Chemistry. [URL: https://www.rsc.

- The 19F NMR spectrum of Perftoran® and PFTBA emulsion (a), the chemical... ResearchGate. [URL: https://www.researchgate.net/figure/The-19-F-NMR-spectrum-of-Perftoran-and-PFTBA-emulsion-a-the-chemical-structures-b_fig1_347963283]

- Status of surfactants as penetration enhancers in transdermal drug delivery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3107318/]

- ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2005/05/Art01.pdf]

- Matrix Scientific PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)-SULFONYL FLUORIDE. Fisher Scientific. [URL: https://www.fishersci.

- Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Perfluorohept-3-ene. Benchchem. [URL: https://www.benchchem.

- Perfluoro-3,6-dioxa-4-methyl-7-octene-1-sulfonic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/61890]

Sources

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 3. Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | C7F15KO5S | CID 23671509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Perfluoro(4-methyl-3,6-dioxaoctane)sulfonate (CAS 70755-50-9)

A Note to the Reader: As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate. The narrative synthesizes foundational chemical principles with practical applications and toxicological considerations, aiming to explain the causality behind its properties and uses. Every piece of technical data and protocol is grounded in authoritative sources to ensure scientific integrity.

Introduction: Situating a Novel Fluorosurfactant in the PFAS Landscape

This compound, hereafter referred to as PFMDS, is a synthetic organofluorine compound belonging to the vast and complex family of per- and polyfluoroalkyl substances (PFAS).[1][2] Unlike legacy long-chain PFAS such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), PFMDS possesses ether linkages within its fluorinated backbone.[2] This structural modification is a characteristic of some newer generation PFAS, developed with the intention of altering their environmental and toxicological profiles.

These "forever chemicals" are defined by the presence of a fully fluorinated methyl or methylene carbon atom, a feature that imparts exceptional chemical and thermal stability.[3] This stability is the very reason for their widespread industrial application, from non-stick coatings to firefighting foams. In the pharmaceutical and research sectors, fluorinated compounds like PFMDS are of interest for their unique surfactant properties and as tools to understand the broader biological impacts of PFAS exposure.[1][2] This guide will delve into the specific technical attributes of PFMDS, from its synthesis to its biological interactions and analytical determination.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of PFMDS is fundamental to its application and analysis. These properties are largely dictated by its highly fluorinated structure.

| Property | Value | Source |

| CAS Number | 70755-50-9 | [4] |

| Molecular Formula | C₇F₁₅KO₅S | [4][5] |

| Molecular Weight | 520.21 g/mol | [4] |

| IUPAC Name | potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | [1] |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) | [4] |

The molecule's structure, featuring a perfluorinated alkyl ether chain and a terminal sulfonate group, results in amphiphilic character. The fluorinated tail is both hydrophobic and lipophobic, while the potassium sulfonate head is hydrophilic. This duality is the basis for its primary function as a surfactant.

Synthesis and Manufacturing: A Two-Stage Process

The synthesis of PFMDS is a multi-step process that requires precise control of reaction conditions to ensure high purity and yield. The general pathway involves the creation of a sulfonyl fluoride intermediate followed by hydrolysis and neutralization.[1]

Part 1: Synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl Fluoride (PFSVE) Intermediate

The key precursor to PFMDS is Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFSVE). Its synthesis is a critical step that dictates the quality of the final product.

Experimental Protocol: Synthesis of PFSVE [6][7]

-

Intermediate Synthesis (Addition Reaction):

-

In a 1-liter reactor, combine 100 ml of dimethylacetamide, 8 g of potassium fluoride (catalyst), and 200 g (1.11 mol) of tetrafluoroethane-β-sultone.

-

Introduce 500 g (3 mol) of hexafluoropropylene oxide at a flow rate of 0.3 kg/h .

-

Maintain the reaction temperature at 20°C and the pressure at 0.4 MPa. The low temperature is crucial to prevent thermal decomposition.[1]

-

After the addition of hexafluoropropylene oxide is complete, continue the reaction for an additional hour to ensure completion.

-

The resulting intermediate is then purified by rectification.

-

-

Salt Formation and Decarboxylation:

-

The purified intermediate is mixed with an alkali metal carbonate, such as potassium carbonate.

-

This mixture is passed through a moving bed reactor with two distinct temperature zones.

-

The first zone, the salt-forming region, is maintained at 150-200°C.

-

The second zone, for decarboxylation, is heated to 300-400°C to minimize side reactions.[1]

-

The product, crude PFSVE, is collected by condensation and then purified by rectification to achieve a purity of approximately 98.5%.[6]

-

Part 2: Hydrolysis and Neutralization to PFMDS

The final step involves converting the sulfonyl fluoride group of PFSVE into a potassium sulfonate salt.

Experimental Protocol: Synthesis of PFMDS [1]

-

Hydrolysis/Neutralization:

-

The purified PFSVE intermediate is reacted with potassium hydroxide in an acetone solvent.

-

The pH of the reaction mixture is carefully maintained between 8 and 9. This is a critical parameter to ensure the complete conversion of the sulfonyl fluoride to the potassium sulfonate salt.[1]

-

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

-

-

Purification:

-

The final product, this compound, is then purified, typically through recrystallization, to remove any unreacted starting materials or byproducts.

-

Caption: Synthesis workflow for PFMDS.

Mechanism of Action and Biological Implications

The biological activity of PFMDS is primarily understood through two lenses: its function as a surfactant and its emerging role as a modulator of specific cellular signaling pathways.

Surfactant Properties

The core mechanism of action for PFMDS is its ability to reduce surface tension.[1] The amphiphilic nature of the molecule allows it to align at interfaces between aqueous and non-aqueous phases, effectively stabilizing emulsions and dispersions.[1] This property is fundamental to its industrial applications in coatings, cleaning products, and as a comonomer in the synthesis of fluorinated polymers.[1]

From a biological perspective, this surfactant activity can lead to interactions with cell membranes. While the lipophobic nature of the perfluorinated chain means it does not typically accumulate in adipose tissue, it can partition into model bilayers and cell membranes, potentially altering membrane fluidity.[8]

Modulation of Cellular Signaling Pathways

Recent research has begun to uncover more specific biological effects of PFAS, moving beyond generalized membrane disruption. Studies involving various PFAS compounds have demonstrated that they are not biologically inert and can act as potential endocrine-disrupting chemicals.[3][9]

A significant finding is the link between PFAS exposure and the modulation of osmotic stress signaling pathways in uterine tissue.[1][3] One study demonstrated that while several PFAS, including related compounds, did not cause significant changes in uterine weight (a traditional measure of estrogenic activity), they did significantly upregulate multiple genes in an osmotic stress array.[3][9]

Furthermore, pathway analysis revealed that exposure to a range of PFAS leads to the significant upregulation of the paxillin pathway.[3][9] Paxillin is a crucial focal adhesion protein involved in cell signaling, and its pathway is important in the signaling of the tumor suppressor gene SHP-2.[3] This suggests a potential mechanism by which PFAS could contribute to carcinogenic processes, a concern supported by findings that link chronic PFOA exposure to an increased risk of uterine cancer in rodents.[3] The association between exposure to certain PFAS and a prior diagnosis of uterine cancer has also been noted in human studies.[10]

Caption: Potential biological impact of PFAS exposure.

Applications in Research and Drug Development

PFMDS and related compounds have several applications in industrial and research settings.

-

Surfactant in Industrial Processes: Due to its exceptional surface activity, it is used to enhance the wetting, spreading, and emulsifying properties of formulations in coatings, textiles, and cleaning products.[1]

-

Fluorinated Polymer Synthesis: PFMDS serves as a comonomer in the synthesis of specialized fluorinated polymers, which are valued for their high thermal stability and chemical resistance. These polymers are used in high-performance materials for the electronics, aerospace, and automotive industries.[1]

-

Research Tool: PFMDS is utilized in toxicological and environmental health research to investigate the unique biological signaling pathways and potential health impacts associated with PFAS exposure.[1] Its availability as a research-grade chemical allows for controlled studies into the mechanisms of PFAS toxicity.[1][11]

-

Analytical Standard: The high thermal stability and low volatility of PFMDS make it a candidate for use as an internal standard in mass spectrometry (MS) analysis. This is crucial for the accurate quantification of proteins and other biomolecules by normalizing for variations during sample preparation and analysis.[1]

In the broader context of drug development, fluorinated compounds are integral. Some small-molecule drugs meet the OECD's definition of PFAS.[3] Additionally, PFAS-based reagents are sometimes critical for synthesizing complex pharmaceuticals, and fluoropolymers are used in packaging to ensure drug stability.[3][9]

Analytical Methodologies

The accurate detection and quantification of PFMDS, particularly at low concentrations in complex matrices, present significant analytical challenges. The method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Key Considerations for Analytical Method Development:

-

Sample Preparation: This is a critical step to isolate PFMDS from interfering substances and concentrate it for detection.

-

Biological Samples (Serum, Plasma): Protein precipitation with acetonitrile or methanol is a common first step, followed by Solid-Phase Extraction (SPE).[1]

-

Solid-Phase Extraction (SPE): Weak anion exchange (WAX) cartridges are highly effective for isolating PFAS. They utilize both reversed-phase retention of the fluorinated chain and ion-exchange retention of the sulfonate head group.[1][12]

-

-

LC-MS/MS Analysis:

-

Detection: Multiple Reaction Monitoring (MRM) mode is used to enhance specificity and sensitivity. For PFMDS, a characteristic transition would be the fragmentation of the precursor ion (m/z 499) to a specific product ion, such as the sulfonate group (m/z 80).[2]

-

Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled analogs) is essential to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification.[2][13]

-

-

Contamination Control: Given the ubiquitous nature of PFAS, rigorous measures must be taken to avoid background contamination during sample collection, preparation, and analysis. This includes using polypropylene containers and ensuring all reagents and solvents are PFAS-free.[12][13]

Sources

- 1. PFAS Sample Preparation Guide by Matrix and Method [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | C7F15KO5S | CID 23671509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. organomation.com [organomation.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

An In-depth Technical Guide to the Structural Elucidation of Potassium Perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are engaged in the characterization of complex fluorinated molecules. The guide moves beyond a simple listing of techniques, offering a rationale for the selection of specific analytical methods and the logical flow of the elucidation process. It integrates multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy to build a self-validating system for structural confirmation. Each section details the experimental protocols, the interpretation of spectral data, and the synergistic interplay between the different analytical techniques, culminating in an unambiguous structural assignment.

Introduction: The Analytical Challenge of a Complex Perfluoroether Sulfonate

This compound (CAS No. 70755-50-9) is a synthetic organofluorine compound characterized by a perfluorinated ether backbone and a terminal sulfonate group.[1][2] Its molecular formula is C7F15KO5S, and its molecular weight is 520.21 g/mol .[1][2] The structure presents a unique analytical challenge due to the absence of protons on the main carbon chain, the presence of multiple ether linkages, and a chiral center, necessitating a sophisticated, multi-faceted analytical approach for unambiguous structural confirmation. This guide outlines a systematic and robust workflow for its complete structural elucidation.

The IUPAC name, potassium 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate, reveals the intricate connectivity of the molecule.[2] Due to its high thermal stability and low volatility, it finds application as an internal standard in mass spectrometry (MS) analyses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70755-50-9 | [1][2] |

| Molecular Formula | C7F15KO5S | [2][] |

| Molecular Weight | 520.21 g/mol | [1][2] |

| IUPAC Name | potassium 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | [2] |

| InChI Key | XIICCSXABGIGJL-UHFFFAOYSA-M | [1] |

The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a compound devoid of protons like this compound, ¹⁹F and ¹³C NMR are the primary sources of structural information.

¹⁹F NMR Spectroscopy: Mapping the Fluorinated Backbone

Expertise & Experience: The large chemical shift dispersion and the sensitivity of ¹⁹F nuclei to their local electronic environment make ¹⁹F NMR the ideal starting point for mapping the fluorinated carbon skeleton. The chemical shifts will provide information on the types of fluorinated groups (e.g., -CF₃, -CF₂, -CF), and the through-bond J-couplings (typically ²JFF, ³JFF, and ⁴JFF) will establish the connectivity between these groups.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent that does not contain fluorine, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Reference: An external standard of CFCl₃ (δ = 0 ppm) or an internal standard of a known fluorinated compound.

-

Parameters: A standard ¹⁹F pulse program is used. Key parameters to optimize include the spectral width (typically -50 to -200 ppm), the number of scans for adequate signal-to-noise, and a relaxation delay that allows for full relaxation of all fluorine nuclei.

-

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. If spectral overlap is an issue, two-dimensional ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) can be employed to resolve connectivities.

Anticipated Spectral Features and Interpretation:

Based on the known structure, we can predict the following ¹⁹F NMR signals:

-

-CF₃ group: A triplet or a more complex multiplet in the region of -80 to -85 ppm.

-

-OCF₂- groups: Signals for the two ether-linked difluoromethylene groups are expected to appear at different chemical shifts, likely in the range of -80 to -130 ppm, due to their distinct chemical environments.

-

-CF- group: The single fluorine attached to the chiral center will likely exhibit a complex multiplet due to coupling with multiple neighboring fluorine atoms, with a chemical shift in the region of -130 to -150 ppm.

-

-CF₂SO₃K group: The difluoromethylene group adjacent to the sulfonate will be significantly deshielded and is expected to have a chemical shift in the range of -110 to -120 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: While ¹³C NMR is less sensitive than ¹⁹F NMR, it provides direct evidence of the carbon framework. The large one-bond ¹JCF coupling constants can be used to identify the number of fluorine atoms attached to each carbon. Broadband ¹⁹F decoupling is essential to simplify the spectrum and observe sharp singlets for each unique carbon atom.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg) in D₂O or DMSO-d₆ is typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Instrument Setup:

-

Spectrometer: As with ¹⁹F NMR, a high-field spectrometer is advantageous.

-

Parameters: A standard ¹³C pulse program with broadband ¹⁹F decoupling. A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Acquisition: Acquire a one-dimensional ¹³C{¹⁹F} spectrum.

Anticipated Spectral Features and Interpretation:

The ¹³C{¹⁹F} NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine atoms and ether linkages. The signal for the carbon atom bonded to the sulfonate group will be significantly downfield.

¹H NMR Spectroscopy: The Absence of Evidence as Evidence

Expertise & Experience: In the case of a perfluorinated compound, the ¹H NMR spectrum serves as a crucial quality control experiment. The absence of any signals in the ¹H NMR spectrum confirms the perfluorinated nature of the molecule and the absence of any proton-containing impurities.

Experimental Protocol:

-

Sample Preparation: A standard sample concentration (5-10 mg) in a deuterated solvent is sufficient.

-

Instrument Setup: A standard ¹H NMR experiment is performed.

-

Data Acquisition: A quick one-dimensional ¹H spectrum is acquired.

Trustworthiness: The combination of ¹⁹F, ¹³C, and ¹H NMR provides a self-validating dataset. The number of signals and their multiplicities in the ¹⁹F and ¹³C spectra must be consistent with the proposed structure, and the ¹H spectrum must confirm the absence of protons.

High-Resolution Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

Expertise & Experience: High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of the molecule and for providing further structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is the technique of choice for analyzing the anionic sulfonate.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Mass Range: A wide mass range should be scanned to detect the parent ion and any potential fragments.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the molecular ion. The expected [M-K]⁻ ion should be observed at m/z 482.8934.

-

Tandem MS (MS/MS): Isolate the [M-K]⁻ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Anticipated Spectral Features and Interpretation:

-

Full Scan MS: The high-resolution mass of the parent anion will confirm the elemental composition of C₇F₁₅O₅S⁻.

-

Tandem MS (MS/MS): The fragmentation pattern will provide valuable information about the molecular structure. Key expected fragmentation pathways for perfluoroalkyl sulfonates include the loss of SO₃ and subsequent cleavages of the perfluoroalkyl chain.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇F₁₅O₅S]⁻ | 482.8934 |

| [C₇F₁₅O₂]⁻ (Loss of SO₃) | 402.9612 |

| [C₅F₁₁O₂]⁻ | 302.9680 |

| [C₃F₇O]⁻ | 182.9821 |

| [SO₃]⁻ | 79.9568 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the key vibrational modes of interest are the C-F and S-O bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: A standard FTIR spectrometer.

-

Data Acquisition: A spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.

Anticipated Spectral Features and Interpretation:

-

C-F Stretching: Strong and broad absorption bands in the region of 1300-1100 cm⁻¹ are characteristic of C-F stretching vibrations in perfluorinated compounds.[1]

-

S=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate group are expected in the regions of 1260-1150 cm⁻¹ and 1060-1010 cm⁻¹, respectively.

-

C-O-C Stretching: Absorptions due to the ether linkages are expected in the region of 1150-1050 cm⁻¹.

Trustworthiness: The presence of strong absorptions in the characteristic regions for C-F and S=O bonds provides confirmatory evidence for the presence of these functional groups, corroborating the data obtained from NMR and MS.

Integrated Workflow for Structural Elucidation

The power of this multi-technique approach lies in the integration of the data to build a cohesive and self-consistent structural assignment. The workflow follows a logical progression from broad structural features to fine details.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Self-Validating Approach to a Complex Structure

The structural elucidation of this compound is a testament to the power of a multi-technique analytical approach. By systematically employing ¹⁹F, ¹³C, and ¹H NMR spectroscopy, high-resolution mass spectrometry, and FTIR spectroscopy, a complete and unambiguous structural assignment can be achieved. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system that ensures the accuracy and reliability of the final structure. This guide provides a robust framework for scientists and researchers faced with the challenge of characterizing complex fluorinated molecules, emphasizing the importance of a logical and integrated analytical workflow.

References

-

PubChem. (n.d.). Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate. Retrieved from [Link]

Sources

Navigating the Toxicological Landscape of Potassium Perfluoro(4-methyl-3,6-dioxaoctane)sulfonate: An In-depth Technical Guide

Introduction: Unveiling a Novel Per- and Polyfluoroalkyl Substance (PFAS)

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is an emerging per- and polyfluoroalkyl substance (PFAS) characterized by the presence of an ether linkage within its fluorinated carbon chain. As a member of the vast and environmentally persistent PFAS family, this compound has garnered scientific interest for its potential biological activity and the need to understand its toxicological profile.[1] The inherent stability of the carbon-fluorine bond, a hallmark of PFAS, raises concerns about their persistence in the environment and potential for bioaccumulation.[1] This guide provides a comprehensive technical overview of the toxicological assessment of this compound, addressing the current data landscape, outlining methodologies for its evaluation, and contextualizing its potential risks through a scientifically rigorous read-across approach with structurally related PFAS compounds.

Due to a significant lack of specific toxicological studies on this compound, this guide will employ a read-across methodology, leveraging data from well-characterized analogous PFAS to infer potential hazards. This approach is consistent with guidance from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for assessing data-poor chemicals.[2][3][4]

Chemical Identity:

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| IUPAC Name | potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | PubChem |

| CAS Number | 70755-50-9 | PubChem |

| Molecular Formula | C7F15KO5S | PubChem |

| Molecular Weight | 520.21 g/mol | PubChem |

Part 1: The Read-Across Approach: A Justified Strategy in Data Scarcity

The toxicological assessment of a novel chemical entity ideally relies on a complete dataset from studies conducted on the substance itself. However, for many emerging contaminants, including this compound, such data is often unavailable. In these instances, the read-across approach provides a scientifically credible alternative to animal testing, allowing for the prediction of toxicity by comparing the target chemical to one or more structurally and mechanistically similar source substances for which extensive toxicological data exists.[4]

The justification for using a read-across approach for this compound is based on the following principles:

-

Structural Similarity: The target compound shares key structural features with other well-studied PFAS, namely a perfluorinated alkyl chain and a sulfonate functional group. The presence of an ether linkage is a distinguishing feature that necessitates careful consideration of analogous ether-containing PFAS.

-

Common Mechanism of Action: Many PFAS are known to interact with biological systems through shared mechanisms, such as the activation of peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, leading to similar toxicological outcomes.[5][6][7]

-

Regulatory Acceptance: The EPA and OECD have established frameworks for the use of read-across in chemical risk assessment, emphasizing the importance of a clear rationale and robust justification.[2][3][4][5]

This guide will primarily draw upon data from the following surrogate PFAS, selected for their structural relevance:

-

Perfluorooctane Sulfonate (PFOS): A well-studied long-chain PFAS with a sulfonate group.

-

Perfluorohexane Sulfonate (PFHxS): A shorter-chain analog of PFOS.

-

Perfluorobutane Sulfonate (PFBS): A short-chain PFAS with a sulfonate group.

-

Ether-Linked PFAS (e.g., GenX, Nafion Byproduct 2): Newer generation PFAS that, like the target compound, contain ether bonds.

The following diagram illustrates the logic of the read-across approach employed in this guide.

Caption: Read-across approach for toxicological assessment.

Part 2: Core Toxicological Endpoints: A Synthesis of Available Data

This section synthesizes the available toxicological data for surrogate PFAS compounds to predict the potential hazards of this compound.

Acute Toxicity

While no specific acute toxicity data exists for this compound, studies on analogous short-chain PFAS suggest low acute oral and dermal toxicity.[8] For instance, Potassium PFBS has a dermal LD50 greater than 2000 mg/kg bw.[8] However, some PFAS have been shown to be eye irritants.[8] The GHS classification for Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate indicates it may cause skin and eye irritation, as well as respiratory irritation.[9]

Genotoxicity

In vitro and in vivo genotoxicity studies on several PFAS, including PFOS, PFOA, PFNA, and PFHxA, have generally shown a lack of direct mutagenic or clastogenic activity.[10][11] For example, exposure of human sperm cells to these PFAS did not induce DNA damage.[10][11] Similarly, studies on potassium PFBS showed no evidence of mutagenicity in two in vitro studies and a chromosomal aberration test.[8][12] However, some studies suggest that PFAS may induce genotoxicity through indirect mechanisms, such as the generation of oxidative stress.[13] Recent research has also explored the association between PFAS exposure and changes in genotoxic biomarkers, with some findings suggesting a disruption of genomic stability.[1]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Procedure: a. The test substance is dissolved in a suitable solvent. b. Varying concentrations of the test substance are mixed with the bacterial culture and, in parallel experiments, with a liver homogenate (S9 fraction) to assess the mutagenicity of metabolites. c. The mixture is plated on a minimal agar medium. d. Plates are incubated for 48-72 hours. e. The number of revertant colonies is counted and compared to control plates.

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. However, studies on other PFAS have provided mixed evidence. The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B).[14][15] Animal studies with PFOA have shown an increased incidence of liver, testicular, and pancreatic tumors in rats.[16] For PFOS, an increased incidence of liver adenomas has been observed in rats.[16] The mechanisms underlying the carcinogenicity of PFAS are not fully understood but may involve receptor-mediated effects, oxidative stress, and disruption of cell communication.[17]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity are significant concerns for PFAS exposure.[18][19] Studies on PFOS and PFOA have demonstrated adverse effects on fertility, pregnancy outcomes, and offspring development in animal models.[12][18] For example, in utero exposure to PFOS in rats has been linked to neonatal mortality and developmental delays.[18] Studies on PFHxS in rats and mice did not show direct reproductive or developmental toxicity under the tested conditions, though some effects on liver weight and cholesterol levels were observed in the parental generation.[2][20]

Emerging research on ether-linked PFAS, such as GenX and Nafion Byproduct 2 (NBP2), indicates that they can also induce developmental toxicity.[20][21] Studies have shown that NBP2 can cause neonatal mortality and reduced pup weight in rats, with a potency only slightly less than PFOS.[20][21] This suggests that the presence of an ether linkage does not necessarily mitigate developmental toxicity.

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test - OECD TG 422

-

Objective: To provide information on the potential health hazards arising from repeated exposure to a substance, including effects on male and female reproductive performance.

-

Test System: Typically, Sprague-Dawley rats are used.

-

Procedure: a. The test substance is administered orally to several groups of male and female animals at different dose levels for a pre-mating, mating, gestation, and lactation period. b. Animals are observed daily for clinical signs of toxicity. c. Body weight and food consumption are recorded weekly. d. Reproductive parameters such as mating performance, fertility, gestation length, and litter size are evaluated. e. Offspring are examined for viability, growth, and development. f. At the end of the study, a comprehensive necropsy is performed on all parental animals and selected offspring, and tissues are examined histopathologically.

-

Interpretation: The study identifies the no-observed-adverse-effect-level (NOAEL) and the lowest-observed-adverse-effect-level (LOAEL) for systemic and reproductive toxicity.

The following diagram illustrates a typical workflow for a reproductive and developmental toxicity study.

Caption: Workflow for a reproductive toxicity study.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of a chemical is crucial for understanding its toxicokinetics and potential for bioaccumulation. For most PFAS, absorption after oral exposure is efficient.[5] They are distributed primarily to the blood, liver, and kidneys, where they bind to proteins such as albumin.[5][6] PFAS are generally not metabolized, and their elimination half-lives can be very long, particularly for long-chain compounds in humans.[22] The presence of an ether linkage in newer PFAS like GenX has been suggested to result in shorter biological half-lives compared to legacy long-chain PFAS, though they are still persistent.[23] The environmental fate of ether-linked PFAS is an active area of research, with some studies suggesting they may be more susceptible to transformation than their perfluoroalkyl counterparts.[24][25][26]

Part 3: Mechanistic Insights and Future Directions

The toxicity of PFAS is thought to be mediated through various mechanisms, including:

-

Nuclear Receptor Activation: PFAS can activate PPARα, which plays a key role in lipid metabolism and is implicated in the liver toxicity observed in rodents.[6][7]

-

Oxidative Stress: Some studies suggest that PFAS can induce the production of reactive oxygen species, leading to cellular damage.[27]

-

Endocrine Disruption: PFAS have been shown to interfere with thyroid and sex hormone homeostasis.[18][28]

-

Immunotoxicity: Exposure to certain PFAS has been associated with immunosuppression and a reduced response to vaccines.[19][29]

The ether linkage in this compound and other similar PFAS may influence their interaction with biological targets and their overall toxicokinetic behavior. Further research is needed to elucidate the specific mechanisms of toxicity for this emerging class of compounds.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. However, by applying a scientifically justified read-across approach using data from structurally similar PFAS, we can infer a potential for skin, eye, and respiratory irritation, as well as concerns for systemic effects, particularly on the liver, and potential reproductive and developmental toxicity. The genotoxic and carcinogenic potential is less clear but warrants further investigation.

This technical guide highlights the critical need for empirical toxicological data on this compound to move beyond reliance on read-across and to conduct a more definitive risk assessment. Future research should prioritize a comprehensive evaluation of its toxicokinetics and its potential to induce the key toxicological endpoints outlined in this guide.

References

-

Associations of Serum Per- and Polyfluoroalkyl Substances with Genotoxic Biomarkers: New Insights from Cross-Sectional and In Vivo Evidence. (2025). Environmental Science & Technology. [Link]

-

Butenhoff, J. L., Chang, S. C., Ehresman, D. J., & York, R. G. (2009). Evaluation of potential reproductive and developmental toxicity of potassium perfluorohexanesulfonate in Sprague Dawley rats. Reproductive Toxicology, 27(3-4), 331-341. [Link]

-

Stockholm Convention. (2005). POTASSIUM PERFLUOROBUTANE SULFONATE: HAZARD ASSESSMENT. [Link]

-

Chang, S., et al. (2018). Reproductive and developmental toxicity of potassium perfluorohexanesulfonate in CD-1 mice. Reproductive Toxicology, 78, 127-136. [Link]

-

PubChem. Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate. [Link]

-

Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights. (2023). International Journal of Molecular Sciences, 24(13), 10842. [Link]

-

Conley, J. M., et al. (2020). Developmental toxicity of perfluoroalkyl ether acids following oral gestational exposure: Comparison of GenX, Nafion byproduct 2, and Perfluoro-2-methoxyacetic acid. Environment International, 142, 105862. [Link]

-

JRC Publications Repository. Chemical Categories and Read Across. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (1990). Potassium perfluorobutane sulfonate. [Link]

-

Effects of Per- and Polyfluoroalkylated Substances on Female Reproduction. (2021). Toxics, 9(11), 283. [Link]

-

Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review. (2023). Toxics, 11(5), 443. [Link]

-

Toxicological Mechanisms of Emerging Per-/poly-fluoroalkyl Substances: Focusing on Transcriptional Activity and Gene Expression Disruption. (2022). Environmental Science & Technology, 56(15), 10569-10584. [Link]

-

Mechanisms of toxicity for per- and polyfluoroalkyl substances: Are we there yet?. (2020). Current Opinion in Toxicology, 23, 15-22. [Link]

-

ITRC. Environmental Fate and Transport Processes. [Link]

-

Emerce, E., & Cetin, D. (2019). Genotoxicity assessment of perfluoroalkyl substances on human sperm. Toxicology and industrial health, 35(1), 35-41. [Link]

-

Genotoxicity assessment of perfluoroalkyl substances on human sperm. (2018). ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2025). Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]

-

Guidance on the use of read-across for chemical safety assessment in food and feed. (2025). EFSA Journal, 23(7), e250701. [Link]

-

U.S. Environmental Protection Agency. Framework for Addressing New PFAS and New Uses of PFAS. [Link]

-

PFAS Fate and Transport. (2022). ITRC. [Link]

-

Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2). (2025). ResearchGate. [Link]

-

Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms. (2022). Toxics, 10(12), 743. [Link]

-

EPA Releases New Framework for Assessing PFAS. (2023). American Industrial Hygiene Association. [Link]

-

The Fate and Transport of Chlorinated Polyfluorinated Ether Sulfonates and Other PFAS through Industrial Wastewater Treatment Facilities in China. (2022). Environmental Science & Technology, 56(5), 3002-3010. [Link]

-

Agency for Toxic Substances and Disease Registry. (2025). How PFAS Impacts Your Health. [Link]

-

Battelle. PFAS and Human Health Impacts. [Link]

-

Ross, I., et al. (2020). Chapter E3 PFAS Fate and Transport in the Environment. [Link]

-

Application of the Key Characteristics of Carcinogens to Per and Polyfluoroalkyl Substances. (2020). International Journal of Environmental Research and Public Health, 17(24), 9543. [Link]

-

Application of the Key Characteristics of Carcinogens to Per and Polyfluoroalkyl Substances. (2025). ResearchGate. [Link]

-

EPA Announces New Framework to Prevent Unsafe New PFAS from Entering the Market. (2023). PFAS Central. [Link]

-

Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental toxicology and chemistry, 40(3), 606–630. [Link]

-

Cancer Research UK. (2023). PFAS and cancer: what do we know about forever chemicals?. [Link]

-

American Cancer Society. (2024). PFOA, PFOS, and Related PFAS Chemicals. [Link]

-

European Chemicals Agency. OECD and EU test guidelines. [Link]

-

Enviro Wiki. PFAS Transport and Fate. [Link]

-

TOXICITY STUDIES OF PER-AND POLYFLUOROALKYL SUBSTANCES (PFAS). (2025). ResearchGate. [Link]

-

Løfstrøm, P., et al. (2016). Developmental Toxicity of Perfluorooctanesulfonate (PFOS) and Its Chlorinated Polyfluoroalkyl Ether Sulfonate Alternative F-53B in the Domestic Chicken. Environmental Science & Technology, 50(11), 6045-6052. [Link]

-

OECD QSAR Assessment Framework in REACH dossier evaluation: what you need to know. (2024). YouTube. [Link]

-

Perfluoroethylcyclohexane sulphonate, an emerging perfluoroalkyl substance, disrupts mitochondrial membranes and the expression of key molecular targets in vitro. (2023). Aquatic Toxicology, 257, 106453. [Link]

-

Maternal/neonatal effects of in utero exposure to perfluoroalkyl ether acids in Sprague-Dawley rat. (2020). YouTube. [Link]

-

Scientific Basis for Managing PFAS as a Chemical Class. (2020). Environmental Science & Technology Letters, 7(8), 532-536. [Link]

-

Per- and polyfluoroalkyl mixtures toxicity assessment “Proof-of-Concept” illustration for the hazard index approach. (2020). Environment International, 143, 105848. [Link]

-

Per- and polyfluoroalkyl mixtures toxicity assessment “Proof-of-Concept” illustration for the hazard index approach. (2020). Environment International, 143, 105848. [Link]

-

OECD. Publications on testing and assessment of chemicals. [Link]

-

Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). (2023). OUCI. [Link]

-

Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications. (2023). Environmental Science & Technology Letters, 10(8), 694-700. [Link]

-

Anaerobic Microbial Defluorination of Polyfluoroalkylether Substances (Ether PFAS): Transformation Pathways and Roles of Different Microorganisms. (2025). ResearchGate. [Link]

-

Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community. (2020). Environmental health perspectives, 128(9), 97003. [Link]

-

Neurotoxic Effects of Mixtures of Perfluoroalkyl Substances (PFAS) at Environmental and Human Blood Concentrations. (2022). Environmental Science & Technology, 56(10), 6362-6372. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. epa.gov [epa.gov]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Exploring Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) Mixture Through ADMET and Toxicogenomic In Silico Analysis: Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Per- and polyfluoroalkyl mixtures toxicity assessment “Proof-of-Concept” illustration for the hazard index approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. Exploring maternal and developmental toxicity of perfluoroalkyl ether acids PFO4DA and PFO5DoA using hepatic transcriptomics and serum metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity assessment of perfluoroalkyl substances on human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 15. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 16. mdpi.com [mdpi.com]

- 17. Mechanisms of toxicity for per- and polyfluoroalkyl substances: Are we there yet? [morressier.com]

- 18. Effects of Per- and Polyfluoroalkylated Substances on Female Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. Developmental toxicity of perfluoroalkyl ether acids following oral gestational exposure: Comparison of GenX, Nafion byproduct 2, and Perfluoro-2-methoxyacetic acid | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 21. Developmental toxicity of emerging perfluoroalkyl substances (PFAS) in North Carolina | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 22. battelle.org [battelle.org]

- 23. Estimation of the Half-Lives of Recently Detected Per- and Polyfluorinated Alkyl Ethers in an Exposed Community - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 25. documents.dps.ny.gov [documents.dps.ny.gov]

- 26. The Fate and Transport of Chlorinated Polyfluorinated Ether Sulfonates and Other PFAS through Industrial Wastewater Treatment Facilities in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

A Technical Guide to the Solubility of Potassium Perfluoro(4-methyl-3,6-dioxaoctane)sulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The unique physicochemical properties of fluorinated compounds have positioned them as indispensable tools in modern science and technology. Among these, Potassium Perfluoro(4-methyl-3,6-dioxaoctane)sulfonate, a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered significant interest. Its surfactant nature and chemical robustness make it a valuable component in various applications, from industrial processes to specialized laboratory research. However, to effectively harness its potential, a comprehensive understanding of its behavior in different chemical environments is paramount. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a foundational resource for researchers and professionals in drug development and materials science. While quantitative solubility data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from related compounds, and provides detailed methodologies for empirical determination.

Compound Profile: this compound

Chemical Identity and Structure:

-

IUPAC Name: Potassium 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate[1]

-

Molecular Formula: C7F15KO5S[1]

-

Molecular Weight: 520.21 g/mol [2]

The molecular architecture of this compound is key to its solubility characteristics. It comprises a highly fluorinated, branched alkyl ether backbone, conferring significant oleophobicity (oil-repellency) and hydrophobicity. The terminal sulfonate group (-SO3-), ionically bonded to a potassium cation (K+), introduces a highly polar, hydrophilic domain. This amphiphilic nature, with distinct polar and non-polar regions, dictates its behavior as a surfactant. The presence of ether linkages within the fluorinated chain offers some increase in flexibility compared to a simple perfluoroalkane chain.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental starting point for understanding solubility. For a salt like this compound, the dissolution process in an organic solvent is governed by a complex interplay of intermolecular forces:

-

Ion-Dipole Interactions: Polar organic solvents with significant dipole moments can interact favorably with the potassium cation and the sulfonate anion.

-

Dipole-Dipole and Hydrogen Bonding: The solvent's ability to self-associate and interact with the polar head of the molecule plays a crucial role.

-

Van der Waals Forces: These forces are at play between the fluorinated tail of the compound and the organic solvent molecules.

The overall solubility will be determined by the energetic balance between overcoming the lattice energy of the salt and the solvation energy released upon interaction with the solvent molecules.

Expected Solubility Trends in Common Organic Solvents

In the absence of extensive empirical data for this compound, we can predict its solubility behavior based on the properties of different solvent classes and available data for analogous compounds like Perfluorooctanesulfonate (PFOS).

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | The hydroxyl group can hydrogen bond with the sulfonate head, and the polar nature of the solvent can solvate the ions. Data for PFOS shows good solubility in methanol (up to 37.1 g/L).[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to Excellent | These solvents possess strong dipole moments capable of solvating the potassium and sulfonate ions. Acetone is noted as a suitable solvent for the synthesis of the potassium salt from its sulfonyl fluoride precursor, indicating good solubility of the intermediates.[2] Polar aprotic solvents like dimethylacetamide (DMA) and DMF are also mentioned as preferred for dissolving fluorinated reactants.[2] DMSO is a powerful solvent for many inorganic salts.[5] |

| Low-Polarity Ethers | Tetrahydrofuran (THF) | Low to Moderate | THF has a moderate dipole moment and can act as a Lewis base, interacting with the potassium cation. However, its overall lower polarity compared to aprotic polar solvents may limit its solvating power for the ionic head. |

| Halogenated Solvents | Dichloromethane (DCM) | Poor | While halogenated, the polarity of DCM is relatively low, and it is a poor solvent for ionic compounds. |

| Non-Polar Aromatic | Toluene | Very Poor | The non-polar nature of toluene makes it an unsuitable solvent for dissolving salts. |

| Non-Polar Aliphatic | Hexane | Very Poor | The lack of polarity in hexane means it cannot effectively solvate the ionic portion of the molecule, leading to negligible solubility. |

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is crucial for researchers requiring precise solubility values. The following section outlines a robust, self-validating protocol for this purpose.

The Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Diagram 1: Experimental Workflow for Isothermal Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The excess is crucial to ensure a saturated solution is achieved.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a plateau in solubility is observed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization upon cooling.

-

Accurately dilute the collected supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is highly suitable for the sensitive and selective quantification of fluorinated compounds.

-

Prepare a calibration curve using standards of known concentrations of this compound.

-

-

Calculation:

-

Calculate the concentration of the solute in the original supernatant, taking into account the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Causality in Experimental Design

-

Choice of Vessel: Glass vials are preferred over plastic to minimize potential leaching of plasticizers and adsorption of the analyte onto the container walls.

-

Temperature Control: Solubility is highly temperature-dependent. Strict temperature control is essential for reproducible results.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

Supernatant Sampling: It is critical to avoid disturbing the settled solid during sampling to prevent contamination of the supernatant with undissolved particles.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is fundamental to its effective application in research and development. While a comprehensive database of its solubility in a wide range of organic solvents is not yet readily available, this guide provides a strong theoretical framework for predicting its behavior. The amphiphilic nature of the molecule suggests a preference for polar organic solvents, particularly polar aprotic solvents, which can effectively solvate its ionic head group. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for its determination. As the use of this and similar fluorinated compounds continues to expand, it is anticipated that a more extensive body of empirical solubility data will become available, further enhancing our ability to harness their unique properties.

References

-

PubChem. (n.d.). Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate. Retrieved from [Link]

-

Wellington Laboratories. (n.d.). Perfluorohexanesulfonic acid (PFHxS), potassium salt (unlabeled) 50 μg/mL in methanol. Retrieved from [Link]

-

Fluoropharm. (n.d.). 70755-50-9 | this compound (Chromoxane). Retrieved from [Link]

-

PubChem. (n.d.). Potassium perfluorooctanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). PFOS solubility in different organic solvents (a) and alcoholic.... Retrieved from [Link]

-

PubChem. (n.d.). Potassium perfluorohexanesulfonate. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChem. (n.d.). Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride. Retrieved from [Link]

Sources

"Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate molecular weight and formula"

An In-Depth Technical Guide to Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. It moves beyond basic data to provide actionable insights into its chemical identity, properties, and applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is a highly fluorinated surfactant, classified as a per- and polyfluoroalkyl substance (PFAS).[1] Its structure is characterized by a carbon chain extensively substituted with fluorine atoms, incorporating ether linkages and a terminal sulfonate group. This high degree of fluorination imparts significant chemical stability and unique surface-active properties. The strong carbon-fluorine bonds make the compound resistant to degradation, including oxidation and reduction reactions.[1]

The definitive chemical identifiers and properties are summarized below for clarity and rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇F₁₅KO₅S | [][3][4][5][6] |

| Molecular Weight | 520.21 g/mol | [1][][3][4][5] |

| CAS Number | 70755-50-9 | [1][][5] |

| IUPAC Name | potassium 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | [][5] |

| InChI Key | XIICCSXABGIGJL-UHFFFAOYSA-M | [1][] |

| SMILES | C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | [] |

The molecular structure is visualized in the diagram below.

Caption: Chemical structure of this compound.

Synthesis and Chemical Reactivity Insights

Synthesis Pathway

The synthesis of this compound is typically a multi-step process. The core methodology involves the initial creation of the perfluorinated sulfonyl fluoride precursor, followed by a neutralization or hydrolysis step to yield the potassium salt.

A common pathway is:

-

Free Radical Copolymerization: The process often starts with the copolymerization of perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) with other fluoroalkenes like tetrafluoroethylene. This step builds the primary carbon-ether backbone.

-

Hydrolysis/Neutralization: The resulting sulfonyl fluoride intermediate is then reacted with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1] Maintaining a basic pH (e.g., 8-9) is critical to drive the reaction to completion and ensure the full conversion to the potassium sulfonate salt.[1] K₂CO₃ is often chosen for its favorable balance of reactivity and cost-effectiveness.[1]